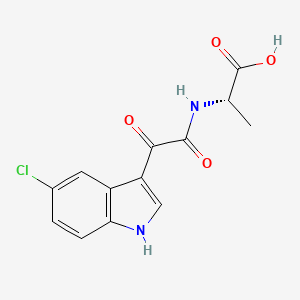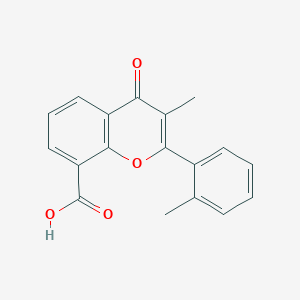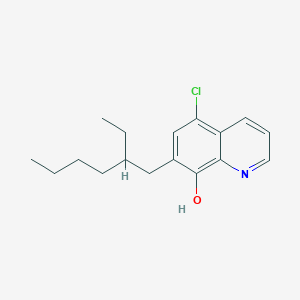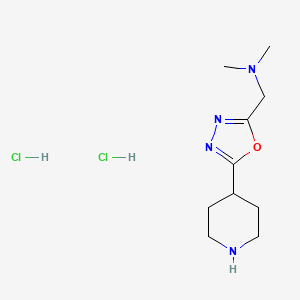
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a complex organic compound characterized by the presence of an indole ring substituted with a chlorine atom at the 5-position, an oxoacetamido group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole undergoes acylation with oxalyl chloride to introduce the oxoacetamido group.
Amino Acid Coupling: Finally, the acylated indole is coupled with (S)-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoacetamido group to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(S)-2-(2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The specific electronic and steric effects imparted by the chlorine atom can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H11ClN2O4 |
|---|---|
Poids moléculaire |
294.69 g/mol |
Nom IUPAC |
(2S)-2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20)/t6-/m0/s1 |
Clé InChI |
ISMXZIWRQMTMDI-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
SMILES canonique |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)








![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)

